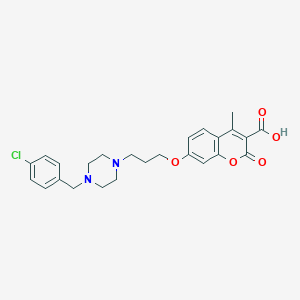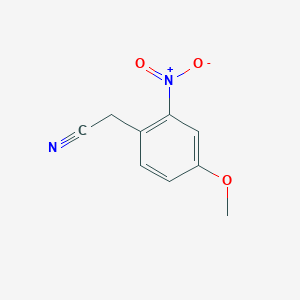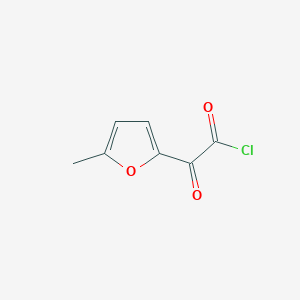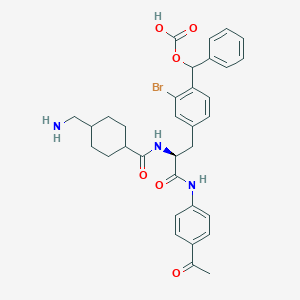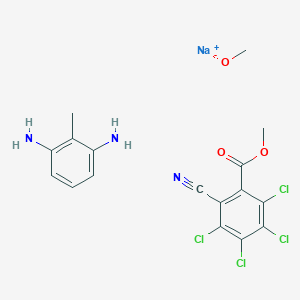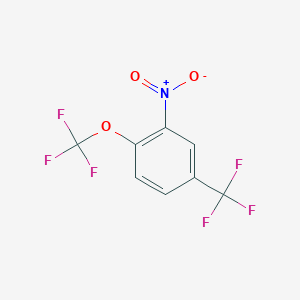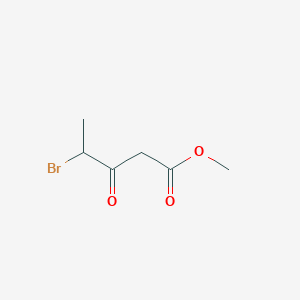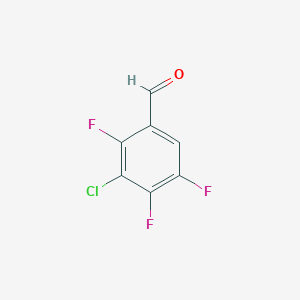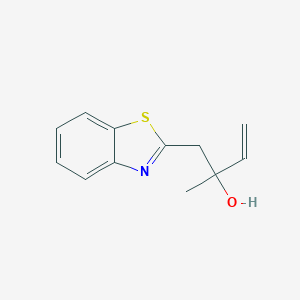
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to act as a potent inhibitor of various enzymes and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) involves the inhibition of various enzymes. Specifically, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a decrease in melanin production, making it a potential treatment for hyperpigmentation disorders. Additionally, this compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, making it a potential treatment for Alzheimer's disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) are numerous and varied. This compound has been shown to inhibit the activity of various enzymes involved in cell proliferation, making it a potential treatment for cancer. Additionally, it has also been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound has also been shown to have antioxidant properties, making it a potential treatment for various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) in lab experiments is its ability to inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound to avoid any adverse effects.
Orientations Futures
There are numerous future directions for research involving 2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI). One potential area of research is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Additionally, this compound could also be studied for its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, further research could also be conducted to explore the potential antioxidant properties of this compound and its applications in treating oxidative stress-related disorders.
Méthodes De Synthèse
The synthesis of 2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) involves the reaction of benzothiazole and ethyl acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) has been widely used in scientific research due to its ability to inhibit various enzymes. One of the most significant applications of this compound is in the study of cancer. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
107401-64-9 |
|---|---|
Nom du produit |
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-12(2,14)8-11-13-9-6-4-5-7-10(9)15-11/h3-7,14H,1,8H2,2H3 |
Clé InChI |
ZAFBZUUDSZICCD-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2S1)(C=C)O |
SMILES canonique |
CC(CC1=NC2=CC=CC=C2S1)(C=C)O |
Synonymes |
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



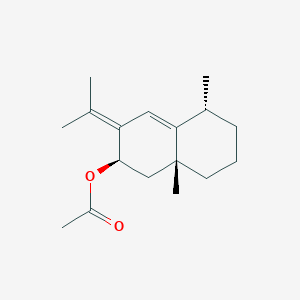
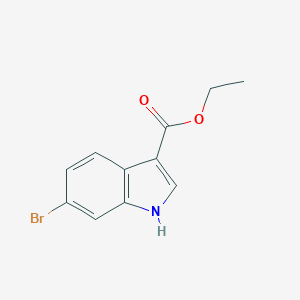
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
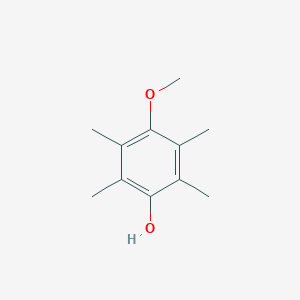
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
